![molecular formula C16H13ClF3NO2 B2418341 N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide CAS No. 478259-44-8](/img/structure/B2418341.png)
N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C15H11ClF3NO2 . It is a complex organic compound that contains a benzamide group, which is a carboxamide derived from benzoic acid .
Molecular Structure Analysis
The molecular structure of “N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide” can be analyzed using various spectroscopic methods such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy . These methods can provide detailed information about the compound’s molecular structure, including the types of bonds and the spatial arrangement of atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide” include a predicted boiling point of 347.9±42.0 °C, a predicted density of 1.386±0.06 g/cm3 (at 20 °C and 760 Torr), and a predicted pKa of 12.00±0.70 .Aplicaciones Científicas De Investigación
Molecular Structure Analysis : The structure of similar benzamide compounds has been extensively studied. For example, Demir et al. (2015) explored the molecular structure of a novel benzamide compound using X-ray diffraction and density functional theory, highlighting the compound's potential in the field of chemistry and material science (Demir et al., 2015).
Synthesis of Related Compounds : Research efforts have also focused on synthesizing benzamide derivatives and exploring their characteristics. For instance, Mussoi et al. (1996) synthesized a series of benzamides with potential anticonvulsant activity (Mussoi et al., 1996).
Potential Therapeutic Effects : Several studies have investigated the potential therapeutic applications of benzamide derivatives. For example, Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (Zadrazilova et al., 2015). Also, Hermann et al. (2021) explored the antiplasmodial activities of acyl derivatives of furazan-3-amine, which are relevant in the context of malaria treatment (Hermann et al., 2021).
Synthesis Techniques and Applications : Studies like that of Salter and Bosser (2003) have delved into advanced synthesis techniques, showcasing the application of certain solvents in the preparation of benzamide derivatives (Salter & Bosser, 2003).
Direcciones Futuras
The future directions for research on “N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide” could include further investigation into its synthesis, chemical reactions, and potential applications. Given the interest in benzamide derivatives in various fields, this compound could have potential uses in pharmaceuticals or other industries .
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to accurately describe its mode of action. Based on its structural similarity to other benzamide derivatives, it may interact with proteins or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interaction with its biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide interacts with its targets . .
Propiedades
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-23-14-6-5-10(7-13(14)17)9-21-15(22)11-3-2-4-12(8-11)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAZYYILBPPDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 8-isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2418258.png)

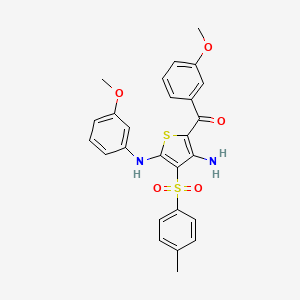
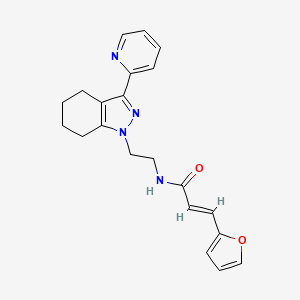
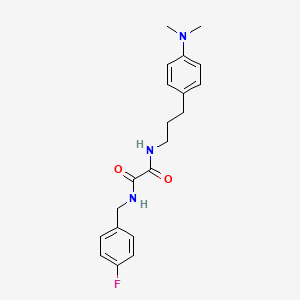
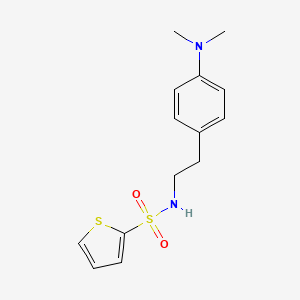
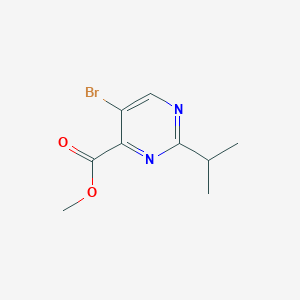
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2418271.png)
![3-[3-[Methyl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2418273.png)
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride](/img/structure/B2418276.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2418278.png)
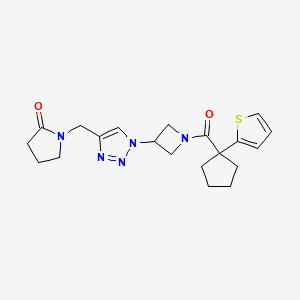
![2-[(2-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B2418280.png)
![(E)-8-((5-bromo-2-hydroxybenzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2418281.png)